Cas no 2034409-04-4 (2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide)

2-(6-Oxo-1,6-dihydropyridazin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide is a structurally complex heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its unique scaffold combines pyridazinone and tetrahydroquinazoline moieties, linked via a piperidine-acetamide bridge, suggesting possible interactions with biological targets such as kinases or receptors. The compound's rigid yet flexible architecture may enhance binding affinity and selectivity, while its hydrogen-bonding motifs could improve solubility and pharmacokinetic properties. This molecule serves as a valuable intermediate for developing novel therapeutics, particularly in oncology or CNS disorders, due to its hybrid pharmacophore design. Further studies are required to fully elucidate its pharmacological profile and synthetic optimization pathways.
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide structure
2034409-04-4 structure
Product name:2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide
CAS No:2034409-04-4
MF:C19H24N6O2
MW:368.4329
CID:5350194

2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(6-oxopyridazin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide
    • 2-(6-oxopyridazin-1(6H)-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide
    • 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide
    • Inchi: 1S/C19H24N6O2/c26-17(12-25-18(27)6-3-9-22-25)23-14-7-10-24(11-8-14)19-15-4-1-2-5-16(15)20-13-21-19/h3,6,9,13-14H,1-2,4-5,7-8,10-12H2,(H,23,26)
    • InChI Key: VUGGQCIIJOKSRD-UHFFFAOYSA-N
    • SMILES: O=C(C([H])([H])N1C(C([H])=C([H])C([H])=N1)=O)N([H])C1([H])C([H])([H])C([H])([H])N(C2C3=C(C([H])([H])C([H])([H])C([H])([H])C3([H])[H])N=C([H])N=2)C([H])([H])C1([H])[H]

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 613
  • XLogP3: 1
  • Topological Polar Surface Area: 90.8

2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6523-0670-5μmol
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide
2034409-04-4
5μmol
$63.0 2023-09-08
Life Chemicals
F6523-0670-5mg
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide
2034409-04-4
5mg
$69.0 2023-09-08
Life Chemicals
F6523-0670-10mg
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide
2034409-04-4
10mg
$79.0 2023-09-08
Life Chemicals
F6523-0670-50mg
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide
2034409-04-4
50mg
$160.0 2023-09-08
Life Chemicals
F6523-0670-1mg
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide
2034409-04-4
1mg
$54.0 2023-09-08
Life Chemicals
F6523-0670-25mg
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide
2034409-04-4
25mg
$109.0 2023-09-08
Life Chemicals
F6523-0670-10μmol
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide
2034409-04-4
10μmol
$69.0 2023-09-08
Life Chemicals
F6523-0670-15mg
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide
2034409-04-4
15mg
$89.0 2023-09-08
Life Chemicals
F6523-0670-3mg
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide
2034409-04-4
3mg
$63.0 2023-09-08
Life Chemicals
F6523-0670-2μmol
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide
2034409-04-4
2μmol
$57.0 2023-09-08

Additional information on 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide

Research Brief on 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide (CAS: 2034409-04-4)

Recent studies have highlighted the potential of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide (CAS: 2034409-04-4) as a promising therapeutic agent in the field of chemical biology and medicine. This compound, characterized by its unique pyridazinone and tetrahydroquinazoline moieties, has demonstrated significant activity in modulating specific biological pathways, making it a subject of intense research.

The primary objective of recent investigations has been to elucidate the molecular mechanisms underlying the compound's pharmacological effects. Researchers have employed a combination of in vitro and in vivo assays, alongside computational modeling, to explore its binding affinity and selectivity towards target proteins. Preliminary results suggest that the compound exhibits high specificity for certain kinase enzymes, which are implicated in various disease states, including cancer and inflammatory disorders.

One of the key findings from these studies is the compound's ability to inhibit the activity of a specific kinase involved in cell proliferation. This inhibition was observed at nanomolar concentrations, indicating potent bioactivity. Furthermore, the compound demonstrated favorable pharmacokinetic properties, such as good oral bioavailability and metabolic stability, which are critical for its development as a therapeutic agent.

In addition to its kinase inhibitory activity, recent research has also explored the compound's potential in combination therapies. Synergistic effects were observed when the compound was co-administered with other chemotherapeutic agents, suggesting its utility in enhancing the efficacy of existing treatments. These findings have spurred further interest in the compound's clinical applications, with several preclinical studies currently underway.

Despite these promising results, challenges remain in optimizing the compound's safety profile and minimizing off-target effects. Researchers are actively investigating structural modifications to improve its selectivity and reduce potential toxicity. Advanced techniques, such as cryo-EM and X-ray crystallography, are being utilized to gain deeper insights into the compound's interaction with its biological targets.

In conclusion, 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide (CAS: 2034409-04-4) represents a promising candidate for further development in the field of chemical biology and medicine. Its unique pharmacological properties and potential therapeutic applications warrant continued investigation, with the aim of translating these findings into clinical benefits.

Recommend Articles

Recommended suppliers
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue